molecular formula C9H10BrN B051538 7-Bromo-1,2,3,4-tetrahydroquinoline CAS No. 114744-51-3

7-Bromo-1,2,3,4-tetrahydroquinoline

Cat. No. B051538
M. Wt: 212.09 g/mol
InChI Key: DRVWZEWZXCZNAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoline derivatives can involve several chemical strategies. One approach includes the reductive amination of Schiff's bases, leading to the formation of similar brominated tetrahydroquinolines (Zlatoidský & Gabos, 2009). Another method employs acid-promoted rearrangement of arylmethyl azides for regioselective and diastereoselective synthesis (Tummatorn et al., 2015).

Molecular Structure Analysis

The molecular structure of brominated quinolines and their derivatives, like 7-Bromo-1,2,3,4-tetrahydroquinoline, often involves complex arrangements that can impact their reactivity and interaction with other molecules. Studies on similar compounds provide insights into their structural characteristics, emphasizing the importance of specific substitutions on the quinoline nucleus for their chemical behavior and potential applications (Collis et al., 2003).

Chemical Reactions and Properties

Brominated tetrahydroquinolines participate in various chemical reactions, showcasing their versatility. The presence of the bromo substituent significantly affects their reactivity, enabling nucleophilic substitutions and facilitating the formation of novel compounds through diverse chemical pathways (Brown, 1968).

Physical Properties Analysis

The physical properties of 7-Bromo-1,2,3,4-tetrahydroquinoline and related compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and formulation. These properties are influenced by the molecular structure and substituents on the quinoline ring (Mukarramov et al., 2009).

Chemical Properties Analysis

The chemical properties of 7-Bromo-1,2,3,4-tetrahydroquinoline, including its reactivity, stability, and interaction with various reagents, are fundamental for its utility in synthetic chemistry. Brominated tetrahydroquinolines exhibit a wide range of reactivities that make them valuable intermediates in the synthesis of more complex molecules (He et al., 2016).

Scientific Research Applications

  • Synthesis of Quinoline Derivatives :

    • 7-Bromo-1,2,3,4-tetrahydroquinoline is used in the synthesis of various quinoline derivatives, including tribromoquinoline and dibromoquinoline. These compounds are synthesized through bromination reactions and have applications in organic synthesis (Şahin et al., 2008).
  • Reductive Amination of Schiff's Bases :

    • This compound is involved in the synthesis of tetrahydroisoquinoline and naphthyridine derivatives via reductive amination. The process includes lithiation, formylation, and removal of tert-butyl groups, highlighting its versatility in organic synthesis (Zlatoidský & Gabos, 2009).
  • Excited State Proton Transfer in Organic Synthesis :

    • The behavior of 7-bromo-1,2,3,4-tetrahydroquinoline as an organic photoacid is exploited in the preparation of benzyl sulfides and polycyclic amines via acid-catalyzed condensation with aldehydes (Strada et al., 2019).
  • Synthesis of Bromophenols and Brominated Tetrahydroisoquinolines :

    • It is used in the synthesis of novel brominated compounds from the red alga Rhodomela confervoides. These compounds have potential applications in bioactive molecule synthesis and pharmaceutical research (Ma et al., 2007).
  • Intermediate in PI3K/mTOR Inhibitors Synthesis :

    • 7-Bromo-1,2,3,4-tetrahydroquinoline is an important intermediate in the synthesis of PI3K/mTOR inhibitors, which are significant in cancer treatment research (Lei et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The future directions for “7-Bromo-1,2,3,4-tetrahydroquinoline” could involve further exploration of its synthesis methods, its potential biological activities, and its applications in medicinal chemistry .

properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVWZEWZXCZNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)Br)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551501
Record name 7-Bromo-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1,2,3,4-tetrahydroquinoline

CAS RN

114744-51-3
Record name 7-Bromo-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114744-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1,2,3,4-tetrahydroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-1,2,3,4-tetrahydroquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 7-bromoquinoline (J. Amer. Chem. Soc., 1947, 69, 705) (362 mg, 1.74 mmol) in glacial acetic acid (10 ml) was treated portion-wise with sodium cyanoborohydride (437 mg, 7.0 mmol) under argon at room temperature. After 18 h at this temperature, the mixture was cooled in an ice bath and to it was added water (35 ml) and 50% aq. sodium hydroxide until pH 14 was attained. The mixture was extracted with dichloromethane and the organic phase washed with saturated sodium chloride solution, dried (Na2SO4) and concentrated in vacuo to a residue which was purified by column chromatography over silica gel eluting with a gradient of methanol/dichloromethane to give the title compound (D15) (168 mg, 46%). MH+ 212/214.
Quantity
362 mg
Type
reactant
Reaction Step One
Quantity
437 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

BF3.Et2O (49.2 g, 56.7 mL, 346.2 mmol) was added to a solution of (Z)-6-bromo-2,3-dihydro-1H-inden-1-one O-triisopropylsilyl oxime (10) (66 g, 173.1 mmol) in 400 mL of dry Et2O. Me2S.BH3 (31.5 g, 39.48 mL 415.5 mmol) was then added dropwise. The reaction mixture was heated to reflux for 48 hours (followed by TLC 100% petroleum ether until complete disappearance of starting material). The mixture was cooled to 0° C. and dropped to ice/water cautiously, followed by 60 mL of 1:1 solution of water/concentrated HCl. This reaction mixture was heated to 70° C. for 80 minutes and then allowed to cool to rt and stirred for 3.5 hours, washed with Et2O. The pH of the remaining aqueous phase was adjusted to pH>10 with 5M NaOH and extracted three times with Et2O. The combined organic phases were washed with brine and dried over K2CO3. The crude material was purified by column chromatography on silica gel eluting with a gradient of PE:EtOAc (100:1) to provide 11.2 g (31%) of the desired product 7-bromo-1,2,3,4-tetrahydroquinoline (1E): 1H-NMR (DMSO-d6, 400 MHz): δ1.7 (m, 2H), 2.6 (m, 2H), 3.15 (m, 2H), 5.9 (s, 1H), 6.45 (m, 1H), 6.55 (m, 1H), 6.75 (m, 1H). LC/MS (APCI): m/z 211.7 (M+H).
Quantity
56.7 mL
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-1,2,3,4-tetrahydroquinoline
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Reactant of Route 5
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Reactant of Route 6
7-Bromo-1,2,3,4-tetrahydroquinoline

Citations

For This Compound
7
Citations
JB Grimm, T Klein, BG Kopek… - Angewandte Chemie …, 2016 - Wiley Online Library
The rhodamine system is a flexible framework for building small‐molecule fluorescent probes. Changing N‐substitution patterns and replacing the xanthene oxygen with a …
Number of citations: 154 onlinelibrary.wiley.com
K Kolmakov, VN Belov, CA Wurm, B Harke… - 2010 - Wiley Online Library
Biological microscopy favors photostable fluorescent markers with large fluorescence quantum yields, low dark triplet state population, good biocompatibility and absorption and …
S Sakami, K Kawai, M Maeda, T Aoki, H Fujii… - Bioorganic & medicinal …, 2008 - Elsevier
We have previously reported on antitussive effect of (5R,9R,13S,14S)-17-cyclopropylmethyl-6,7-didehydro-4,5-epoxy-5′,6′-dihydro-3-methoxy-4′H-pyrrolo[3,2,1-ij]quinolino[2′,1′:…
Number of citations: 27 www.sciencedirect.com
M Du, X Wang, J Zhang, P Liu, CT Li - The Journal of Organic …, 2023 - ACS Publications
New synthetic methods to construct 2,2-disubstituted tetrahydroquinoline derivatives are of significant value in pharmaceutical chemistry. Herein, a Rh(II)/Pd(0) dual-catalyzed diazo α-…
Number of citations: 1 pubs.acs.org
JS Swenton, C Shih, CP Chen… - The Journal of Organic …, 1990 - ACS Publications
Two routeshave been developed to the previously unknown quinoneimine ketal moiety. One involves a sequence of anodic oxidation of the IV-trifluoroacetamide of a 2-(2, 5-…
Number of citations: 38 pubs.acs.org
Y Yu, X Zhang, Y Dong, X Luo, X Qian… - Sensors and Actuators B …, 2021 - Elsevier
The biorelevance of nitric oxide (NO) has attracted intensive efforts in their in situ detection. Fluorescence-based methods have been established as the benchmark due to their …
Number of citations: 4 www.sciencedirect.com
K Kolmakov, C Wurm, MV Sednev, ML Bossi… - Photochemical & …, 2012 - Springer
Caged near-IR emitting fluorescent dyes are in high demand in optical microscopy but up to now were unavailable. We discovered that the combination of a carbopyronine dye core and …
Number of citations: 54 link.springer.com

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